molecular formula C8H10O4 B14758123 Cyclopropanecarbonyl cyclopropanecarboperoxoate CAS No. 1607-29-0

Cyclopropanecarbonyl cyclopropanecarboperoxoate

Cat. No.: B14758123
CAS No.: 1607-29-0
M. Wt: 170.16 g/mol
InChI Key: LDUBTEFFAFBTOW-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl cyclopropanecarboperoxoate is an organic compound with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.163 g/mol . It is characterized by the presence of cyclopropane rings and peroxo groups, making it a unique and interesting compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl cyclopropanecarboperoxoate can be synthesized through the reaction of cyclopropanecarbonyl chloride with hydrogen peroxide in the presence of a base . The reaction typically involves the following steps:

    Preparation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is prepared by reacting cyclopropanecarboxylic acid with thionyl chloride.

    Formation of this compound: The cyclopropanecarbonyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonyl cyclopropanecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: The compound can be reduced under specific conditions to yield cyclopropanecarbonyl derivatives.

    Substitution: The cyclopropane rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed:

    Oxidation: this compound can form cyclopropanecarboxylic acid derivatives.

    Reduction: Reduction can yield cyclopropanecarbonyl alcohols.

    Substitution: Substitution reactions can produce halogenated cyclopropanecarbonyl compounds.

Scientific Research Applications

Cyclopropanecarbonyl cyclopropanecarboperoxoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane and peroxo functionalities into molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl cyclopropanecarboperoxoate involves its ability to donate oxygen atoms through its peroxo group. This property makes it an effective oxidizing agent in various chemical reactions. The molecular targets and pathways involved include:

    Oxidation of Organic Substrates: The peroxo group can transfer oxygen atoms to organic substrates, leading to their oxidation.

    Interaction with Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Cyclopropanecarbonyl cyclopropanecarboperoxoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of cyclopropane rings and peroxo groups, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

1607-29-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclopropanecarbonyl cyclopropanecarboperoxoate

InChI

InChI=1S/C8H10O4/c9-7(5-1-2-5)11-12-8(10)6-3-4-6/h5-6H,1-4H2

InChI Key

LDUBTEFFAFBTOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OOC(=O)C2CC2

Origin of Product

United States

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